molecular formula C9H12N2S B009222 1-(4-Methylbenzyl)-2-thiourea CAS No. 103854-74-6

1-(4-Methylbenzyl)-2-thiourea

Cat. No. B009222
M. Wt: 180.27 g/mol
InChI Key: UNZSYIMZOJHWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For example, the synthesis of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was achieved by reacting 4-methylbenzoyl chloride with potassium thiocyanate in acetone, followed by treatment with sulfanilamide (Saeed, Mumtaz, & Flörke, 2010). Another study synthesized a series of N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives, showcasing the versatility in substituent variations (Yusof, Jusoh, Khairul, & Yamin, 2010).

Molecular Structure Analysis

The molecular structures of thiourea derivatives are often determined using single-crystal X-ray diffraction. For instance, the structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was confirmed to crystallize in the monoclinic space group P2 1 /n, with detailed unit cell dimensions provided (Saeed, Mumtaz, & Flörke, 2010).

Chemical Reactions and Properties

Thiourea derivatives undergo various chemical reactions, including cyclization and complexation, depending on their structural features. For example, chiral racemic and enantiopure thiophosphorylated thioureas synthesized from 2-aminobutan-1-ol and 1-(a-aminobenzyl)-2-naphthol undergo cyclization under basic conditions, leading to the formation of thiophosphorylated oxazines (Metlushka et al., 2014).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility, melting point, and crystalline structure, are closely linked to their molecular structure. The crystalline packing and hydrogen bonding networks significantly influence these properties, as seen in the study of 1,1-dibenzyl-3-(2-bromobenzoyl)thiourea molecules (Mark-Lee, Md Nasir, & Kassim, 2018).

Scientific Research Applications

Chemosensors for Environmental and Biological Analysis

Thioureas and their derivatives, including 1-(4-Methylbenzyl)-2-thiourea, are highly valued in the development of chemosensors due to their nucleophilic characteristics and the ability to establish inter- and intramolecular hydrogen bonding. These properties make them excellent candidates for detecting environmental pollutants and various analytes in biological, environmental, and agricultural samples. Studies have demonstrated their effectiveness as highly sensitive and selective chemosensors for a broad range of anions and neutral analytes, showcasing their potential in designing organic fluorescent and colorimetric sensors (Al-Saidi & Khan, 2022).

Coordination Chemistry and Medicinal Applications

The versatility of thiourea derivatives extends to coordination chemistry with selected metals such as Cu, Ag, and Au, where they are explored for their biological and medicinal applications. These derivatives have shown improved activities in pharmaceutical chemistry when coordinated with suitable metal ions. Their potential as chemosensors in detecting anions and cations in environmental and biological samples further underscores their significance in analytical chemistry (Khan et al., 2020).

Gold Leaching in Mineral Processing

Research has also delved into the use of thioureas, including 1-(4-Methylbenzyl)-2-thiourea, as alternatives to cyanide in gold extraction processes. The exploration of thiourea as a leaching agent highlights its potential in overcoming the limitations associated with cyanide, with studies focusing on operational conditions, chemistry, and environmental impacts. This area presents a promising avenue for enhancing gold recovery processes in a more environmentally friendly manner (Li & Miller, 2006).

Radioprotection in Agricultural Studies

Innovative applications of thiourea derivatives have been investigated in the context of radioprotection, particularly in enhancing the growth and development of plants exposed to gamma radiation. Studies have revealed the radioprotective effects of novel thiourea compounds on pea development, demonstrating their capacity to reduce chromosome aberrations and improve germination and survival rates. These findings indicate the potential of thiourea derivatives in mitigating the effects of radiation on plants, with implications for agricultural productivity and mutation breeding (Mehandjiev et al., 2002).

Safety And Hazards

4-Methylbenzyl isocyanate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 .

Future Directions

Benzimidazole derivatives exhibit antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant activities . Therefore, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

(4-methylphenyl)methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-7-2-4-8(5-3-7)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZSYIMZOJHWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365250
Record name 1-(4-Methylbenzyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylbenzyl)-2-thiourea

CAS RN

103854-74-6
Record name 1-(4-Methylbenzyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 103854-74-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylbenzyl)-2-thiourea
Reactant of Route 2
Reactant of Route 2
1-(4-Methylbenzyl)-2-thiourea
Reactant of Route 3
Reactant of Route 3
1-(4-Methylbenzyl)-2-thiourea
Reactant of Route 4
1-(4-Methylbenzyl)-2-thiourea
Reactant of Route 5
1-(4-Methylbenzyl)-2-thiourea
Reactant of Route 6
Reactant of Route 6
1-(4-Methylbenzyl)-2-thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.